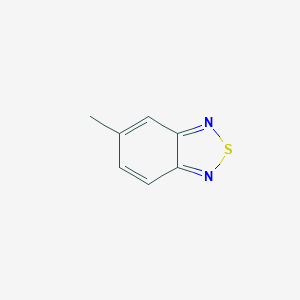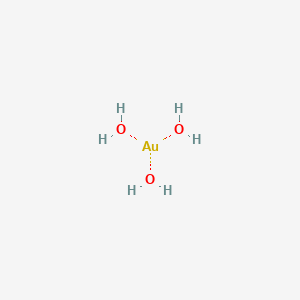
碘代环戊烷
描述
Iodocyclopentane, also known as cyclopentyl iodide, is an organic compound with the molecular formula C₅H₉I. It is a cycloalkane derivative where an iodine atom is bonded to a cyclopentane ring. This compound is of interest due to its reactivity and utility in organic synthesis .
科学研究应用
Iodocyclopentane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its reactivity and ability to introduce cyclopentyl groups into target molecules.
Material Science: Iodocyclopentane is employed in the synthesis of polymers and other materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: Iodocyclopentane can be synthesized through the iodination of cyclopentane. One common method involves the reaction of cyclopentanol with hydroiodic acid (HI) in the presence of red phosphorus. The reaction proceeds as follows: [ \text{C}_5\text{H}_9\text{OH} + \text{HI} \rightarrow \text{C}_5\text{H}_9\text{I} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, iodocyclopentane can be produced by the halogen exchange reaction, where cyclopentyl chloride reacts with sodium iodide in acetone
化学反应分析
Types of Reactions: Iodocyclopentane undergoes various types of chemical reactions, including:
-
Substitution Reactions: Iodocyclopentane can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reaction with potassium cyanide (KCN) yields cyclopentyl cyanide: [ \text{C}_5\text{H}_9\text{I} + \text{KCN} \rightarrow \text{C}_5\text{H}_9\text{CN} + \text{KI} ]
-
Reduction Reactions: Iodocyclopentane can be reduced to cyclopentane using reducing agents such as lithium aluminum hydride (LiAlH₄): [ \text{C}_5\text{H}_9\text{I} + \text{LiAlH}_4 \rightarrow \text{C}5\text{H}{10} + \text{LiI} + \text{AlI}_3 ]
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium cyanide (KCN), sodium azide (NaN₃), and sodium thiolate (NaSR) are common reagents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products:
Cyclopentyl cyanide: from substitution with potassium cyanide.
Cyclopentane: from reduction with lithium aluminum hydride.
作用机制
The mechanism of action of iodocyclopentane in chemical reactions typically involves the cleavage of the carbon-iodine bond, which is facilitated by the relatively weak bond strength of the carbon-iodine bond compared to other carbon-halogen bonds. This makes iodocyclopentane a good leaving group in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and reagents used.
相似化合物的比较
- Bromocyclopentane (C₅H₉Br)
- Chlorocyclopentane (C₅H₉Cl)
- Cyclopentyl fluoride (C₅H₉F)
Comparison:
- Reactivity: Iodocyclopentane is generally more reactive than its bromine, chlorine, and fluorine counterparts due to the weaker carbon-iodine bond.
- Applications: While all these compounds are used in organic synthesis, iodocyclopentane is preferred when a more reactive halide is needed for faster or more efficient reactions.
属性
IUPAC Name |
iodocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEBAZIVZVIQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061775 | |
| Record name | Cyclopentane, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556-18-9 | |
| Record name | Iodocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodocyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of conformational isomerism in iodocyclopentane photodissociation?
A1: Iodocyclopentane exists as two conformers, axial and equatorial, which exhibit distinct photodissociation dynamics upon A-band excitation. [, ] Resonance Raman spectroscopy coupled with wave packet simulations revealed that the axial conformer undergoes larger geometric changes during C-I bond cleavage, particularly in carbon-carbon stretching and bending motions. [] This suggests a conformation-dependent photodissociation mechanism. [] Further research explored the possibility of selectively exciting these conformers based on their phase. []
Q2: How does the presence of iodine influence the fragmentation pattern of cyclopentane under electron impact?
A2: Mass spectrometry studies comparing iodocyclopentane and cyclopentylamine under electron impact revealed distinct degradation pathways. [] By analyzing the fragmentation patterns, researchers proposed a mechanism for the breakdown of these compounds, highlighting the influence of the iodine substituent. []
Q3: Can iodocyclopentane be used as a synthetic building block?
A3: Yes, iodocyclopentane can participate in specific cyclization reactions. For instance, reacting N-(2-nitrophenyl)- or N-phenyl-N'-[2-(alk-1-enyl)phenyl]ethanimidamides with iodine generates spiro(3,4-dihydroquinazoline)-4,1'-(2'-iodocyclopentane) derivatives. [] This highlights the potential of iodocyclopentane as a precursor in organic synthesis.
Q4: How does the structure of iodocyclopentane affect its ionization energy?
A4: High-resolution photoelectron spectroscopy studies provided insights into the electronic structure of iodocyclopentane. [] The ionization energy, a fundamental property reflecting the ease of electron removal, was measured and compared to other iodoalkanes and iodocycloalkanes. [] This data, combined with Extended Huckel molecular orbital calculations, helped elucidate the influence of the cyclopentane ring on the electronic structure and bonding in iodocyclopentane. []
Q5: What experimental techniques are valuable for studying iodocyclopentane?
A5: This collection of research utilizes a variety of techniques to analyze iodocyclopentane:
- Resonance Raman spectroscopy: Provides information about vibrational modes and short-time dynamics during photodissociation. [, ]
- Mass spectrometry: Reveals fragmentation patterns and aids in understanding degradation mechanisms. []
- Photoelectron spectroscopy: Measures ionization energies and provides insights into electronic structure. []
- Radiolysis studies: Explore the effects of high-energy radiation on iodocyclopentane. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



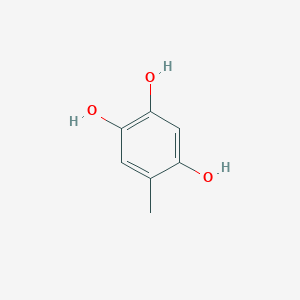
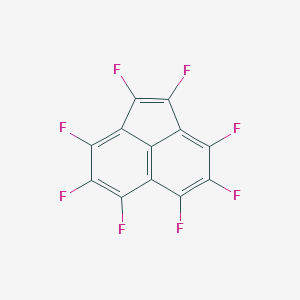
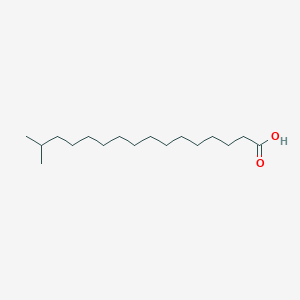
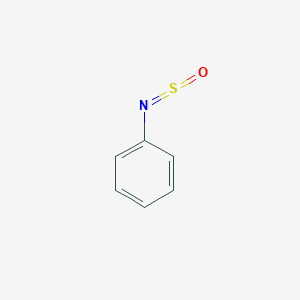
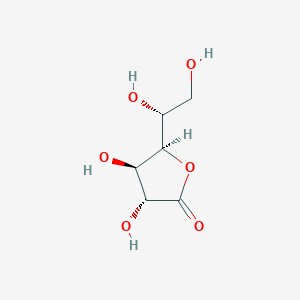
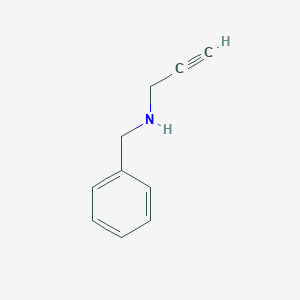
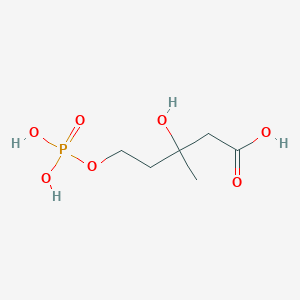
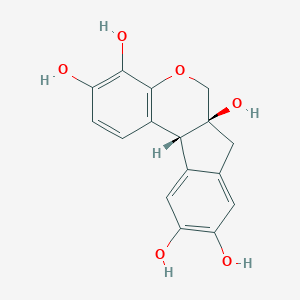

![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)

